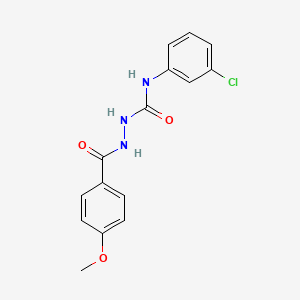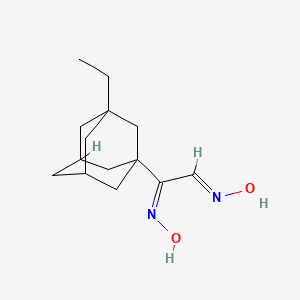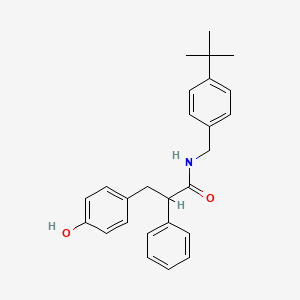![molecular formula C21H23N3O2 B6039645 2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6039645.png)
2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. MIPT has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
MIPT acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a range of effects on the central nervous system, including changes in perception, mood, and cognition.
Biochemical and Physiological Effects
MIPT has been shown to produce a range of effects on the central nervous system, including alterations in perception, mood, and cognition. It has also been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
実験室実験の利点と制限
One advantage of using MIPT in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that its effects on the central nervous system are not well understood, and more research is needed to fully understand its potential applications.
将来の方向性
There are several potential future directions for research on MIPT, including:
- Studying its effects on other serotonin receptors, such as the 5-HT1A receptor, to better understand its mechanism of action.
- Investigating its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety.
- Developing new analogs of MIPT with improved affinity and selectivity for specific serotonin receptors.
- Studying the long-term effects of MIPT on the central nervous system, particularly with regards to its potential for abuse and addiction.
合成法
The synthesis of MIPT involves several steps, starting with the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate product, 3-methoxyphenyl-1,3-dioxobutane. This intermediate is then reacted with piperazine to form the final product, MIPT.
科学的研究の応用
MIPT has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in the brain and its effects on behavior.
特性
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-19-9-4-3-6-16(19)14-20(22)21(25)24-12-10-23(11-13-24)17-7-5-8-18(15-17)26-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJGPUCZQKHHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)



![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
![methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)